

Comparative Analysis of Guanidine-Containing Macrolides: A Guide to Structural Activity Relationships

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Compound of Interest

Compound Name: *Kanchanamycin C*

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This guide provides a comprehensive comparison of guanidine-containing macrolides, a class of natural and synthetic compounds with significant antimicrobial and other biological activities. By examining their structural activity relationships (SAR), this document aims to inform the rational design of novel therapeutic agents. The information presented is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction to Guanidine-Containing Macrolides

Guanidine-containing macrolides are a distinct class of antibiotics characterized by a large macrocyclic lactone ring appended with a guanidinium group. This unique structural feature is crucial for their biological activity.^{[1][2]} These compounds, primarily produced by actinomycetes, have demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria and fungi.^{[1][3]} Prominent examples include azalomycin F, niphimycin, and their derivatives. The growing threat of antimicrobial resistance has spurred renewed interest in this class of compounds as potential leads for the development of new drugs.

Comparative Biological Activity

The antimicrobial efficacy of guanidine-containing macrolides is intrinsically linked to their chemical structure. Modifications to the macrolide core, the guanidinium side chain, and other peripheral functionalities can significantly impact their potency and spectrum of activity. The following tables summarize the minimum inhibitory concentration (MIC) values of representative guanidine-containing macrolides and their derivatives against various microbial strains, providing a quantitative basis for SAR analysis.

Antibacterial Activity of Azalomycin F and its Derivatives

Azalomycin F, a well-studied guanidine-containing macrolide, and its analogs exhibit potent activity against a range of bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).

Compound	Organism	MIC (µg/mL)	Reference
Azalomycin F5a	MRSA ATCC 33592	3.0-4.0	[4]
Clinical MRSA Isolate 1	3.0-4.0	[4]	
Clinical MRSA Isolate 2	3.0-4.0	[4]	
Clinical MRSA Isolate 3	3.0-4.0	[4]	
Demalonylazalomycin F5a derivative 2	MRSA ATCC 33592	0.5-1.0	[4]
Demalonylazalomycin F5a derivative 3	MRSA ATCC 33592	0.67-1.0	[4]
Demalonylazalomycin F5a derivative 4	MRSA ATCC 33592	0.67-0.83	[4]
Demalonylazalomycin F5a derivative 5	MRSA ATCC 33592	0.5-0.83	[4]
25-Malonyl demalonylazalomycin F5a monoester (1)	Staphylococcus aureus S014	>100	[5]
Bacillus subtilis S028	12.5	[5]	
Escherichia coli S056	>100	[5]	
23-Valine demalonylazalomycin F5a ester (2)	Staphylococcus aureus S014	12.5	[5]
Bacillus subtilis S028	6.25	[5]	
Escherichia coli S056	50	[5]	
23-(6-Methyl)heptanoic acid	Staphylococcus aureus S014	6.25	[5]

demalonylazalomycin

F3a ester (3)

Bacillus subtilis S028	3.13	[5]
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Escherichia coli S056	25	[5]
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23-(6-

Methyl)heptanoic acid demalonylazalomycin	Staphylococcus aureus S014	6.25	[5]
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F4a ester (4)

Bacillus subtilis S028	3.13	[5]
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Escherichia coli S056	25	[5]
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23-(6-

Methyl)heptanoic acid demalonylazalomycin	Staphylococcus aureus S014	3.13	[5]
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F5a ester (5)

Bacillus subtilis S028	1.56	[5]
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Escherichia coli S056	12.5	[5]
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23-(9-Methyl)decanoic

acid demalonylazalomycin	Staphylococcus aureus S014	3.13	[5]
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F4a ester (6)

Bacillus subtilis S028	1.56	[5]
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Escherichia coli S056	12.5	[5]
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23-(10-

Methyl)undecanoic acid demalonylazalomycin	Staphylococcus aureus S014	3.13	[5]
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F4a ester (7)

Bacillus subtilis S028	1.56	[5]
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Escherichia coli S056	12.5	[5]
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Antifungal Activity of Azalomycin F and Niphimycin Derivatives

Several guanidine-containing macrolides also possess significant antifungal properties.

Compound	Organism	MIC (µg/mL)	Reference
25-Malonyl demalonylazalomycin F5a monoester (1)	Candida albicans ATCC 10231	6.25	[5]
23-Valine demalonylazalomycin F5a ester (2)	Candida albicans ATCC 10231	3.13	[5]
23-(6-Methyl)heptanoic acid demalonylazalomycin F3a ester (3)	Candida albicans ATCC 10231	1.56	[5]
23-(6-Methyl)heptanoic acid demalonylazalomycin F4a ester (4)	Candida albicans ATCC 10231	1.56	[5]
23-(6-Methyl)heptanoic acid demalonylazalomycin F5a ester (5)	Candida albicans ATCC 10231	0.78	[5]
23-(9-Methyl)decanoic acid demalonylazalomycin F4a ester (6)	Candida albicans ATCC 10231	0.78	[5]
23-(10-Methyl)undecanoic acid demalonylazalomycin F4a ester (7)	Candida albicans ATCC 10231	0.78	[5]
Niphimycin	Alternaria mali	8-64	[6]
Aspergillus oryzae	8-64	[6]	
Colletotrichum coccodes	8-64	[6]	

Colletotrichum gloeosporioides	8-64	[6]
Cercospora canescens	8-64	[6]
Cylindrocarpon destructans	8-64	[6]
Fusarium oxysporum f.sp. cucumerinum	8-64	[6]
Fusarium oxysporum f.sp. lycopersici	8-64	[6]
Rhizoctonia solani	8-64	[6]

Structural Activity Relationship (SAR) Insights

The data presented in the tables above highlight key structural features that govern the antimicrobial activity of guanidine-containing macrolides.

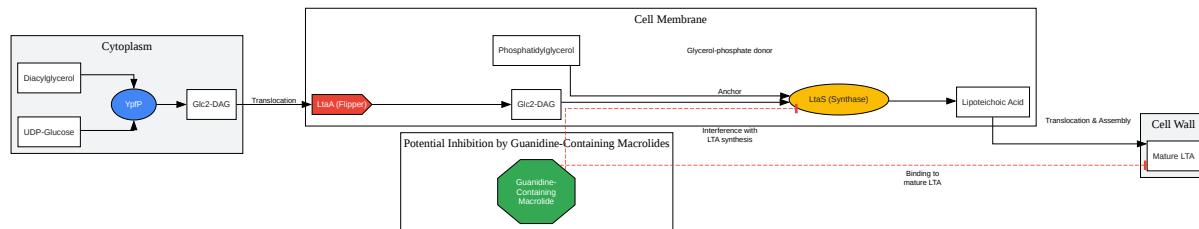
- The Guanidinium Group is Essential: The positively charged guanidinium group is a critical pharmacophore. It is believed to facilitate interaction with the negatively charged components of the microbial cell envelope, such as phospholipids and lipoteichoic acid (LTA).[2]
- The Macrolide Core as a Scaffold: The large, lipophilic macrolide ring serves as a scaffold, orienting the guanidinium group for optimal interaction with its target and contributing to the overall physicochemical properties of the molecule, such as membrane permeability.
- Impact of Side Chain Modifications: As evidenced by the azalomycin F derivatives, modifications to the side chains attached to the macrolide ring can significantly modulate activity. For instance, the demalonylazalomycin F5a derivatives showed enhanced anti-MRSA activity compared to the parent compound, azalomycin F5a.[4] This suggests that the malonyl monoester group at a specific position is not essential and its removal or replacement can be beneficial. Furthermore, esterification at the C-23 position with different alkyl and amino acid moieties also influences the antibacterial and antifungal potency.[5]

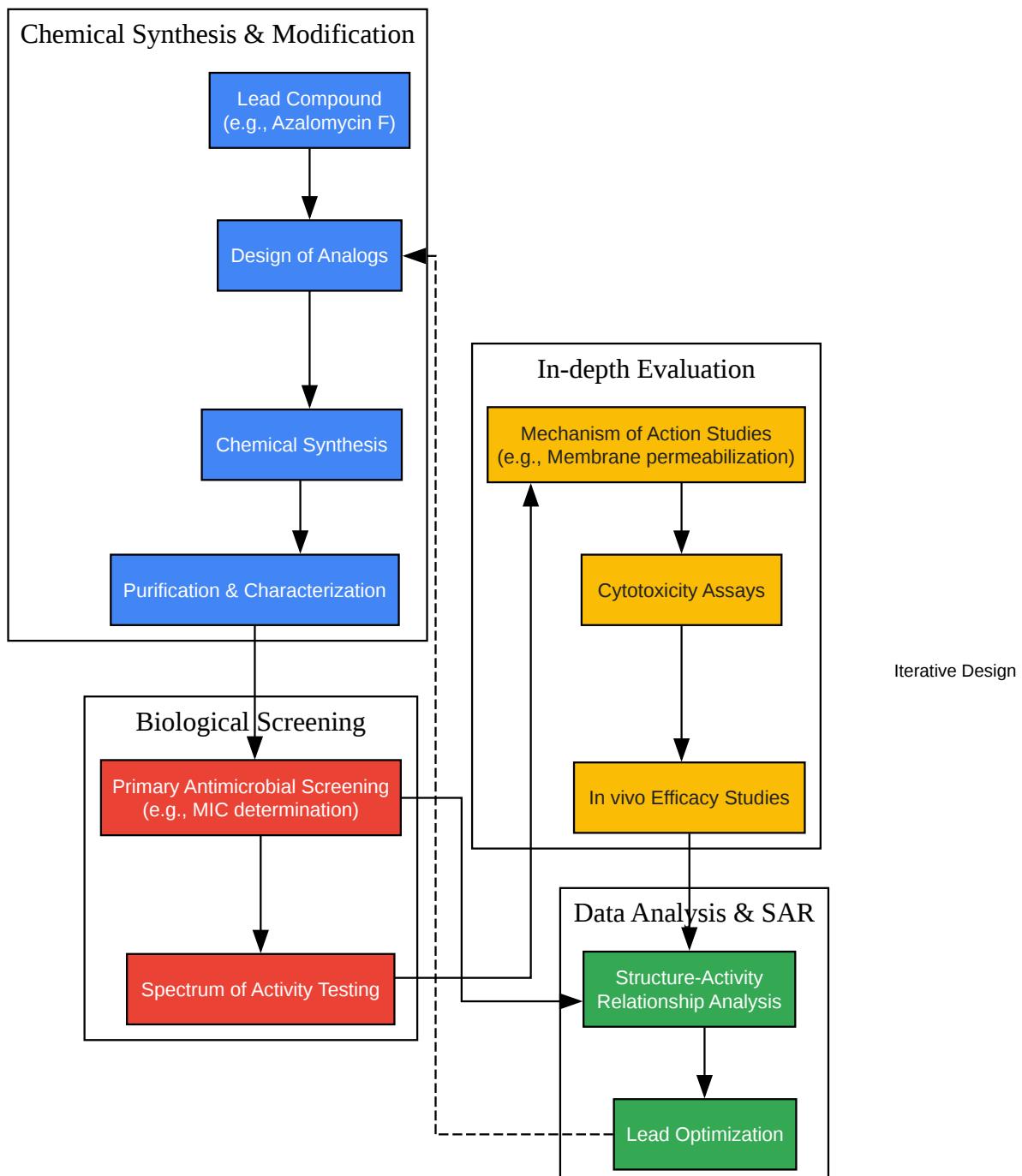
Mechanism of Action

The primary mechanism of action of guanidine-containing macrolides involves the disruption of the bacterial cell membrane integrity. Azalomycin F5a has been shown to interact with the cell membrane of *S. aureus*, leading to increased permeability and leakage of intracellular components.^[7] A key target within the cell envelope is lipoteichoic acid (LTA), an anionic polymer crucial for the cell physiology of Gram-positive bacteria.^{[1][3]}

Targeting the Lipoteichoic Acid (LTA) Synthesis Pathway

Guanidine-containing macrolides are proposed to interfere with the LTA synthesis pathway in *Staphylococcus aureus*. The following diagram illustrates the key steps in this pathway, highlighting the potential points of inhibition.



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